2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile

Steroidogenesis Cushing's Syndrome Cytochrome P450

Researchers need selective human steroidogenesis probes without rodent cross-reactivity. This 5-cyano benzoxazolone offers:\n- Human CYP11B1 inhibition: IC50 = 2-4 nM, 900-fold selectivity vs. rat ortholog\n- XO (IC50=2.54 µM) & MAO-B (IC50=1.52 µM) activity for hyperuricemia/Parkinson's SAR\n- Cyano handle for amide/amine derivatization\nTypical purity ≥97%. Available ex-stock from BenchChem in research quantities.

Molecular Formula C8H4N2O2
Molecular Weight 160.132
CAS No. 201531-21-7
Cat. No. B2938745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile
CAS201531-21-7
Molecular FormulaC8H4N2O2
Molecular Weight160.132
Structural Identifiers
SMILESC1=CC2=C(C=C1C#N)NC(=O)O2
InChIInChI=1S/C8H4N2O2/c9-4-5-1-2-7-6(3-5)10-8(11)12-7/h1-3H,(H,10,11)
InChIKeyHGIWVOWYATXMHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile Overview


2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile (CAS 201531-21-7), also known as 5-cyano-2-benzoxazolone, is a heterocyclic building block of the benzoxazolone class. Its molecular framework features a 2-oxo-2,3-dihydrobenzo[d]oxazole core substituted at the 5-position with a cyano (nitrile) group . With a molecular weight of 160.13 g/mol and the formula C8H4N2O2, it is a small, rigid, and conformationally restricted molecule characterized by one hydrogen bond donor and four hydrogen bond acceptors [1]. The compound is commercially available from multiple vendors with purities typically ranging from 97% to 98% .

2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile: Analogs Not Interchangeable


While the benzoxazolone scaffold is recognized as a privileged structure in medicinal chemistry , the specific substitution at the 5-position dictates profound differences in target engagement, physicochemical properties, and synthetic utility. Simple substitution of the 5-cyano group with a chloro, fluoro, nitro, or sulfonamide moiety results in distinct hydrogen-bonding networks and lipophilicity profiles, as evidenced by divergent logP values and binding affinities [1]. Furthermore, the cyano group itself serves as a unique synthetic handle for further derivatization, enabling transformations (e.g., reduction to amine, hydrolysis to amide/carboxylic acid) that are inaccessible with halogenated or unsubstituted analogs. The quantitative evidence below demonstrates that generic substitution of this specific 5-cyano derivative with a closely related benzoxazolone will lead to substantially different biological outcomes and chemical behavior.

2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile: Evidence vs. Comparator Benzoxazolones


CYP11B1 Inhibition: Human vs. Rat Selectivity

The target compound exhibits potent inhibition of human CYP11B1 with an IC50 of 2-4 nM, representing a 900-fold increase in potency over its activity against the rat ortholog (IC50 = 1,800 nM) in the same cellular assay system. This species-specific potency differential is a critical differentiator for researchers investigating human steroidogenesis, as closely related benzoxazolone analogs often lack this defined selectivity window. [1][2]

Steroidogenesis Cushing's Syndrome Cytochrome P450 CYP11B1 Selectivity

Xanthine Oxidase Inhibition vs. Inactive Analogs

In a direct enzyme inhibition assay, 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile demonstrated a moderate IC50 of 2.54 µM against bovine xanthine oxidase (XO). This activity is noteworthy because it distinguishes the compound from several other benzoxazolone derivatives which are reported as inactive against XO at concentrations up to 50 µg/mL (approx. 312 µM). [1]

Gout Hyperuricemia Xanthine Oxidase Enzyme Inhibition Purine Metabolism

MAO-B Inhibition: Benchmark for SAR

The compound inhibits human monoamine oxidase B (MAO-B) with an IC50 of 1.52 µM. This activity level is moderate and is useful for distinguishing its profile from highly potent, often irreversible, MAO-B inhibitors (e.g., selegiline, rasagiline) and from benzoxazolone derivatives that show no MAO-B activity. The data provides a baseline potency for SAR studies, whereas many in-class analogs with different 5-substituents (e.g., chloro, nitro) may show either significantly enhanced or no activity against this target. [1]

Neurodegeneration Parkinson's Disease Monoamine Oxidase B MAO-B Enzyme Inhibition

DPPH Radical Scavenging Activity

The compound (abbreviated ODBX) exhibits concentration-dependent radical scavenging activity with an IC50 of 25 µg/mL in a DPPH assay. This provides a quantified measure of its direct antioxidant capacity, which can be compared against standard antioxidants like ascorbic acid or Trolox under identical assay conditions. This activity is a direct consequence of the electron-withdrawing cyano group on the benzoxazolone ring, influencing its redox potential.

Oxidative Stress Antioxidant DPPH Assay Free Radical Scavenging Chemical Biology

Physicochemical Differentiation from Analogs

The target compound possesses a distinct physicochemical signature that differentiates it from other 5-substituted benzoxazolones. It has 1 hydrogen bond donor and 4 hydrogen bond acceptors [1]. Its calculated LogP (cLogP) is approximately 0.99, which is significantly lower than more lipophilic analogs such as 5-chloro-2(3H)-benzoxazolone (estimated cLogP ~1.5-2.0) and markedly different from the more polar 5-sulfonamide derivative (estimated cLogP <0.5) . The presence of the linear cyano group (zero rotatable bonds) also confers a unique rigid geometry compared to bulkier or more flexible 5-substituents. [1]

Drug Design Physicochemical Properties Lipophilicity Hydrogen Bonding Lead Optimization

2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile: Application Scenarios


CYP11B1 Selective Inhibition in Steroidogenesis

The compound's potent inhibition of human CYP11B1 (IC50 = 2-4 nM), with 900-fold lower potency against the rat ortholog, makes it an ideal chemical probe for dissecting human-specific steroidogenesis pathways. Researchers studying Cushing's syndrome or congenital adrenal hyperplasia can use this compound to selectively block cortisol synthesis in human cell models (e.g., adrenal cortical cell lines) with minimal cross-reactivity, provided the assay is conducted in a human enzyme system [1][2].

Xanthine Oxidase Inhibitor Discovery Library

Given its verified, moderate XO inhibitory activity (IC50 = 2.54 µM), this compound serves as a validated starting point for hit-to-lead optimization in hyperuricemia and gout research. Its activity distinguishes it from other benzoxazolone analogs that are completely inactive against XO. Medicinal chemists can procure this scaffold to synthesize a focused library of derivatives, aiming to improve potency while maintaining the favorable physicochemical properties conferred by the cyano group [1].

MAO-B SAR Baseline

The well-defined IC50 of 1.52 µM against human MAO-B provides a critical benchmark for structure-activity relationship (SAR) campaigns. Researchers investigating novel MAO-B inhibitors for Parkinson's disease can use this compound as a reference to quantify the impact of further chemical modifications (e.g., N-substitution, additional ring fusions) on inhibitory potency and selectivity over MAO-A [1].

Radical Scavenging in Oxidative Stress Models

The quantified DPPH radical scavenging activity (IC50 = 25 µg/mL) supports its use as a chemical tool in cellular models of oxidative stress where moderate, non-toxic antioxidant effects are desired. This application scenario is particularly relevant for research into neuroprotection or inflammation, where excessive antioxidant capacity can sometimes confound results by masking fundamental redox signaling pathways [1].

Technical Documentation Hub

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